N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506932
InChI: InChI=1S/C12H25NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3
SMILES:
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17506932

Molecular Formula: C12H25NO

Molecular Weight: 199.33 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine -

Specification

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
IUPAC Name N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
Standard InChI InChI=1S/C12H25NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3
Standard InChI Key KEMZMVALDFDXEK-UHFFFAOYSA-N
Canonical SMILES CCOCCNC1CCC(CC1)(C)C

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s IUPAC name, N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine, reflects its three-dimensional structure: a cyclohexane ring with geminal methyl groups at carbon 4 and an amine group at carbon 1 bonded to a 2-ethoxyethyl chain . The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the ethoxyethyl substituent introduces polarity and hydrogen-bonding potential.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H25NO\text{C}_{12}\text{H}_{25}\text{NO}
Molecular Weight199.33 g/mol
IUPAC NameN-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine
SMILESCCOCCNC1CCC(CC1)(C)C
InChIKeyKEMZMVALDFDXEK-UHFFFAOYSA-N

The Standard InChI string (\text{InChI=1S/C}_{12}\text{H}_{25}\text{NO/c1-4-14-10-9-13-11-5-7-12(2,3)8-6-11/h11,13H,4-10H2,1-3H3) encodes stereochemical and connectivity data, critical for computational modeling .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine commonly begins with 4,4-dimethylcyclohexan-1-amine, which undergoes alkylation with 2-ethoxyethyl bromide or similar electrophiles. Reaction conditions—such as polar aprotic solvents (e.g., DMF), temperatures of 60–80°C, and bases like potassium carbonate—are optimized to favor monoalkylation while suppressing over-alkylation.

Alternative approaches employ reductive amination of 4,4-dimethylcyclohexanone with 2-ethoxyethylamine, using catalysts like sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol. This method avoids harsh alkylation conditions but requires careful pH control (pH 6–7) to prevent imine hydrolysis.

Chemical Reactivity and Functionalization

Nucleophilic Amination Reactions

The secondary amine group participates in nucleophilic substitutions, enabling:

  • Alkylation: Reacts with alkyl halides to form tertiary amines, though steric hindrance from the cyclohexyl group may slow kinetics.

  • Acylation: Forms amides upon treatment with acyl chlorides or anhydrides, useful for prodrug synthesis.

  • Condensation: Engages in Schiff base formation with carbonyl compounds, a gateway to heterocyclic systems.

Oxidation and Stability

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s rigid cyclohexyl moiety and flexible ethoxyethyl chain make it a versatile scaffold for drug candidates. For example, derivatives have been explored as:

  • Neurological Agents: Modulators of GABA receptors due to amine-mediated hydrogen bonding.

  • Antimicrobials: Quaternary ammonium salts derived from this amine exhibit bactericidal activity against Gram-positive strains.

Catalysis and Materials Science

As a ligand in transition metal catalysis, the amine’s electron-donating ability enhances catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Additionally, its amphiphilic nature facilitates self-assembly into micellar structures for nanotechnology applications.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

In vitro studies of structurally similar amines demonstrate inhibition of cytochrome P450 enzymes (e.g., CYP3A4), suggesting potential drug-drug interaction risks. The ethoxyethyl chain may occupy hydrophobic enzyme pockets, while the amine interacts with heme iron.

Toxicity Profile

Limited toxicological data exist, but acute toxicity studies in rodents indicate an LD50 > 500 mg/kg (oral), classifying it as Category 4 under GHS. Chronic exposure risks remain uncharacterized, necessitating further research.

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Cyclohexylamines

CompoundMolecular FormulaKey DifferencesApplications
2,4-Dimethylcyclohexan-1-amine C8H17N\text{C}_8\text{H}_{17}\text{N}Fewer substituents; primary amineCorrosion inhibitors
N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amineC12H25NO\text{C}_{12}\text{H}_{25}\text{NO}Methyl groups at 3,4 positionsPharmaceutical intermediates

The 4,4-dimethyl configuration confers greater steric hindrance than 3,4-isomers, impacting reaction kinetics and binding affinities.

Future Research Directions

  • Synthetic Innovation: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.

  • Biological Screening: High-throughput assays to identify anticancer or antiviral activity in derivative libraries.

  • Green Chemistry: Solvent-free or microwave-assisted syntheses to improve sustainability.

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